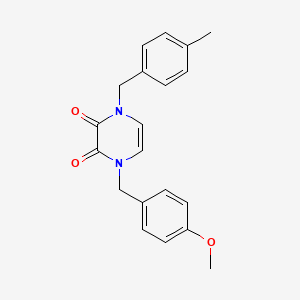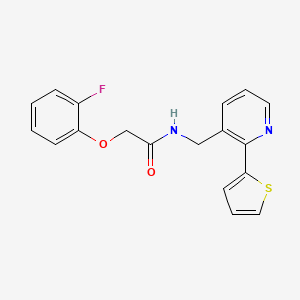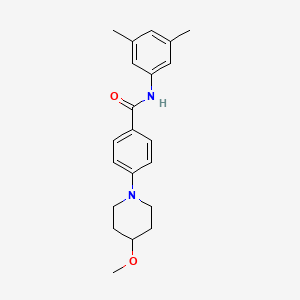![molecular formula C11H10N4S B2398285 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 369614-63-1](/img/structure/B2398285.png)
5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol” is a complex organic compound that contains an indole ring and a 1,2,4-triazole ring. It is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution . This compound forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a topic of interest in recent years due to their significant biological activities . A study reported the stereoselective synthesis of new 4-Aryl-5-indolyl-1,2,4-triazole . The precursors were galactosylated in the presence of NaHCO3 in ethanol to produce S-galactosides . Improvement in the yields of N-galactosides was produced by thermal migration of the galactosyl moiety from sulfur to nitrogen using fusion .Molecular Structure Analysis
The molecular structure of “5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol” is complex due to the presence of multiple rings. The phenyl and indole moieties were found to be twisted from the triazole ring mean in both compounds . For compound 5, the twist angles were 66.24° and 18.86°, respectively, while the corresponding values for 9 were in the ranges of 73.15–77.29° and 13.96–20.70°, respectively .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The synthesis of compounds related to 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol has been studied for their potential antimicrobial activities. For example, derivatives of 1,2,4-triazole were synthesized and evaluated as antimicrobial agents against various bacterial strains, including Micrococcus luteus and Bacillus cereus, showing significant activity in some cases (Kaplancikli et al., 2008). Another study explored the antimicrobial activity of newly synthesized compounds, revealing good or moderate activity for most compounds screened (Bayrak et al., 2009).
Antioxidant Properties
Research into the antioxidant properties of 1,2,4-triazole derivatives, including those related to 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol, has been conducted. For instance, a study synthesized a series of 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione and related derivatives, evaluating their in vitro antioxidant properties, with some compounds showing promising results (Baytas et al., 2012).
Potential Use in Corrosion Inhibition
Compounds structurally related to 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol have been studied for their potential as corrosion inhibitors. For example, a study examined benzimidazole derivatives, which include a triazole moiety, as inhibitors for mild steel corrosion, finding them effective in certain conditions (Yadav et al., 2013).
Anticholinesterase Agents
Certain derivatives of 1,2,4-triazole have been synthesized and evaluated as cholinesterase inhibitors, which is a significant area in medicinal chemistry. One study produced compounds that demonstrated a promising inhibitory effect on acetylcholinesterase, suggesting potential applications in conditions like Alzheimer’s disease (Mohsen, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1H-indol-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-15-10(13-14-11(15)16)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQQTEXUDSLNPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)


![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)
![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)

![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)
![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)
